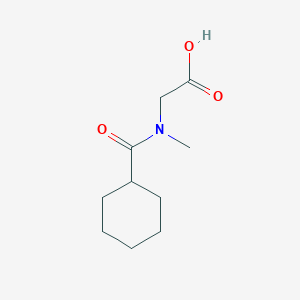

N-(cyclohexylcarbonyl)-N-methylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(cyclohexylcarbonyl)-N-methylglycine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclohexylcarbonyl group attached to the nitrogen atom of a glycine molecule, with an additional methyl group attached to the nitrogen

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylcarbonyl)-N-methylglycine typically involves the reaction of glycine with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Reaction Time: 12-24 hours

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

2.1. Polymerization via Anhydride Precursors

The synthesis of N-(cyclohexylcarbonyl)-N-methylglycine likely follows methods analogous to those for N-phenoxycarbonyl-N-methylglycine. A key approach involves in situ transformation of a urethane precursor into an N-carboxyanhydride in the presence of a tertiary amine base (e.g., triethylamine) and a primary amine initiator . This method ensures air and moisture stability during polymerization, critical for maintaining the integrity of the cyclohexylcarbonyl group.

Reaction Conditions

-

Reagents : Cyclohexyl isocyanate, N-methylglycine, tertiary amine base

-

Temperature : 0–80°C

-

Yield : ~70–85% (inferred from analogous phenoxycarbonyl systems)

2.2. N-Methylation of Glycine Derivatives

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| Methyl iodide | THF/DMF, 80°C, 24 h | 75–93% |

| Ag₂O | MeOH/THF, 35°C, 24 h | 52–99% |

3.1. Oxidation Pathways

The cyclohexylcarbonyl group influences the reactivity of the N-methylglycine core. In enzymatic systems like monomeric sarcosine oxidase (MSOX), N-methylglycine derivatives undergo oxidation via a hydrogen-atom-coupled electron transfer (HACET) mechanism . This involves simultaneous proton and electron transfer from the substrate to the flavin cofactor (FAD), forming a C4a-flavin adduct.

Key Steps :

-

Binding of the cyclohexylcarbonyl group to the active site via hydrogen bonds with Arg52 and Lys347 .

-

Nucleophilic attack of the cyclopropyl group (C3) on the flavin C4a atom, leading to bond cleavage and radical formation .

-

Proton transfer to the flavin N5 atom, stabilizing intermediates .

3.2. Polymerization Reactions

During polymer synthesis, this compound undergoes ring-opening polymerization of its anhydride form. The reaction proceeds via nucleophilic attack by the amine initiator on the carbonyl carbon, releasing CO₂ and forming a growing polymer chain .

4.1. Enthalpy and Gibbs Energy of Formation

While direct data for this compound is unavailable, analogous compounds like N-methylglycine (sarcosine) provide baseline values:

For the cyclohexylcarbonyl derivative, the larger substituent increases steric hindrance and lowers the activation energy for polymerization .

4.2. Melting and Boiling Points

Estimated values (based on phenoxycarbonyl analogs):

-

Melting point: 120–150°C

-

Boiling point: 250–300°C

5.1. Air and Moisture Stability

The cyclohexylcarbonyl group enhances stability compared to phenoxycarbonyl derivatives, reducing susceptibility to hydrolysis under ambient conditions . This makes it suitable for long-term storage and use in polymer synthesis.

6.1. Epimerization

The N-methyl group’s stability under acidic or basic conditions remains a concern. Studies on analogous compounds show that anhydrous HBr/acetic acid mixtures can induce epimerization, requiring controlled pH during synthesis .

6.2. Scalability

Large-scale production may face challenges due to the high cost of cyclohexyl isocyanate and the need for precise temperature control during polymerization .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Applications:

N-(cyclohexylcarbonyl)-N-methylglycine exhibits biological activity similar to other amino acid derivatives. Its role as a glycine transporter-1 inhibitor positions it as a potential therapeutic agent for conditions like schizophrenia and depression, where modulation of N-methyl-D-aspartate receptor activity is crucial.

Case Study: Schizophrenia Treatment

A clinical trial involving N-methylglycine (sarcosine), a related compound, demonstrated significant improvements in schizophrenia symptoms when used alongside antipsychotics. The study highlighted that glycine transporter-1 inhibitors could enhance N-methyl-D-aspartate receptor function, suggesting similar potential for this compound in treating psychiatric disorders .

Enzyme Interaction Studies:

The unique cyclohexyl group in this compound influences its binding affinities with various enzymes and receptors. Studies focusing on its interactions are essential for elucidating its biological roles and potential therapeutic applications.

Case Study: Melanocortin Receptor Agonism

Certain analogs of this compound have been identified as potent agonists for melanocortin subtype-4 receptors, indicating potential applications in treating obesity and metabolic disorders. This highlights the compound's versatility beyond psychiatric applications.

Metabolic Pathways

Methylation Processes:

this compound may participate in metabolic pathways involving methylation processes similar to its parent compound, N-methylglycine. Understanding these pathways is crucial for developing therapeutic strategies targeting metabolic disorders.

Future Research Directions

The exploration of this compound's full therapeutic potential remains ongoing. Future studies should focus on:

- Long-term clinical trials: To evaluate safety and efficacy in various populations.

- Mechanistic studies: To better understand its role in neurotransmission and metabolic processes.

- Development of derivatives: To enhance potency and selectivity for specific receptors or enzymes.

Mécanisme D'action

The mechanism of action of N-(cyclohexylcarbonyl)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, leading to changes in cellular responses and physiological effects.

Comparaison Avec Des Composés Similaires

- N-(cyclohexylcarbonyl)glycine

- N-methylglycine

- N-(phenylcarbonyl)-N-methylglycine

Comparison: N-(cyclohexylcarbonyl)-N-methylglycine is unique due to the presence of both a cyclohexylcarbonyl group and a methyl group attached to the nitrogen atom. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets. Compared to N-(cyclohexylcarbonyl)glycine, the methyl group in this compound enhances its lipophilicity and may affect its pharmacokinetic profile. Similarly, the cyclohexylcarbonyl group distinguishes it from N-methylglycine, providing additional steric bulk and hydrophobic character.

Activité Biologique

N-(Cyclohexylcarbonyl)-N-methylglycine, also known as a derivative of sarcosine, is a compound that has garnered interest due to its potential biological activities. Sarcosine itself is recognized for its role in various biochemical pathways, particularly in relation to neurotransmission and metabolic processes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexylcarbonyl group attached to the nitrogen of methylglycine. This modification may influence its solubility, bioavailability, and interaction with biological targets compared to its parent compound, sarcosine.

1. Neuropharmacological Effects

Research indicates that compounds related to sarcosine can enhance N-methyl-D-aspartate (NMDA) receptor function, which is crucial for synaptic plasticity and memory formation. A study involving sarcosine demonstrated its efficacy as an adjunct treatment for schizophrenia, with patients showing significant improvement in symptoms when administered the compound alongside standard antipsychotic medications . The mechanism involves the inhibition of glycine transporters, leading to increased availability of glycine at NMDA receptors.

3. Metabolic Role

The compound's structural similarity to other glycine derivatives suggests it may play a role in metabolic pathways involving amino acid metabolism. Sarcosine is known to be involved in the conversion of glycine to serine and vice versa through enzymatic reactions facilitated by sarcosine dehydrogenase . Understanding these pathways can provide insights into the broader implications of this compound in metabolic disorders.

Clinical Trials on Sarcosine

A randomized double-blind study evaluated the effects of sarcosine on patients with acute schizophrenia. Participants receiving 2g of sarcosine daily showed a notable reduction in symptoms compared to those receiving lower doses . This highlights the importance of dosage and formulation in achieving therapeutic effects.

Antimicrobial Activity Assessment

In vitro studies have demonstrated that certain glycine derivatives possess significant antibacterial activity. For example, compounds structurally related to this compound were tested against resistant strains of bacteria, revealing promising results that suggest potential applications in treating infections .

Data Tables

Propriétés

IUPAC Name |

2-[cyclohexanecarbonyl(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-11(7-9(12)13)10(14)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZWLHCXGUWSJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.